Nitecapone-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

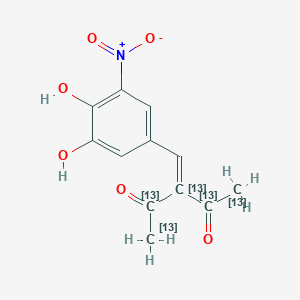

3-[(3,4-dihydroxy-5-nitrophenyl)methylidene](1,2,3,4,5-13C5)pentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3/i1+1,2+1,6+1,7+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMRZALMHVUCIN-VJQWXDCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13C](=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])[13C](=O)[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nitecapone-13C5: A Technical Guide for Advanced Pharmaceutical Research

This guide provides an in-depth technical overview of Nitecapone-13C5, an isotopically labeled catechol-O-methyltransferase (COMT) inhibitor. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core scientific principles, practical research applications, and detailed methodologies involving this compound.

Introduction: The Significance of Nitecapone and Isotopic Labeling

Nitecapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamines.[1][2][3] Though developed as a potential therapeutic for Parkinson's disease, it was never brought to market.[2][3] The primary mechanism of COMT inhibitors is to prevent the peripheral degradation of levodopa, a precursor to dopamine, thereby increasing its bioavailability in the brain.[4][5][6] This is particularly beneficial in Parkinson's therapy, where sustained levodopa levels can improve motor function.[4][7][8]

This compound is the stable isotope-labeled counterpart of Nitecapone, where five carbon atoms have been replaced with the carbon-13 (¹³C) isotope.[9] This labeling does not alter the chemical or biological properties of the molecule but provides a distinct mass signature, making it an invaluable tool in modern analytical and metabolic research.[10][11] The use of stable isotopes like ¹³C has become a gold standard in drug metabolism and pharmacokinetic (DMPK) studies due to their safety and the precision they afford in analytical measurements.[9][12][13][14]

Mechanism of Action: COMT Inhibition

Nitecapone exerts its pharmacological effect by inhibiting the COMT enzyme. COMT is responsible for the O-methylation of catechols, including levodopa and catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[5][15] In the context of Parkinson's disease treatment, peripheral COMT converts a significant fraction of administered levodopa to 3-O-methyldopa (3-OMD).[16][17] By inhibiting this conversion, Nitecapone increases the plasma half-life of levodopa, allowing more of it to cross the blood-brain barrier for conversion to dopamine.[16][17]

Caption: Nitecapone's peripheral COMT inhibition enhances levodopa bioavailability.

Synthesis of this compound

A likely precursor for this synthesis would be ¹³C-labeled 3,4-dihydroxy-5-nitrobenzaldehyde. The synthesis of uniformly ring-labeled ¹³C-catechol from ¹³C-phenol has been described, which could be a starting point for obtaining the necessary aldehyde.[4][5] The subsequent condensation with pentane-2,4-dione would yield Nitecapone with the desired isotopic labeling in the catechol ring. The other five carbon atoms of Nitecapone are in the pentane-2,4-dione moiety. Therefore, to synthesize this compound, one would need to use a ¹³C₅-labeled pentane-2,4-dione in the condensation reaction with unlabeled 3,4-dihydroxy-5-nitrobenzaldehyde.

Primary Research Applications of this compound

The primary utility of this compound lies in its application as an internal standard for quantitative bioanalysis and as a tracer in metabolic studies.

Internal Standard for Quantitative Analysis by LC-MS/MS

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and experiences similar matrix effects during ionization, thus correcting for variations in sample preparation and instrument response.[16] A stable isotope-labeled version of the analyte, such as this compound, is the gold standard for an internal standard.[16]

Experimental Protocol: Quantification of Nitecapone in Human Plasma

This protocol is adapted from a validated method for Nitecapone quantification that utilized Tolcapone as an internal standard.[12] The use of this compound is recommended for enhanced accuracy and precision.

1. Sample Preparation:

- To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

- Vortex for 30 seconds.

- Add 1 mL of ethyl acetate for liquid-liquid extraction.

- Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC Column: ZORBAX Eclipse plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[12]

- Mobile Phase: 0.01 M Ammonium phosphate buffer (pH 5.0) and Acetonitrile (70:30, v/v).[12]

- Flow Rate: 0.8 mL/min.[12]

- Injection Volume: 20 µL.[12]

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[12]

- MRM Transitions:

- Nitecapone: m/z 266.20 → 156.20[12]

- This compound: m/z 271.20 → 161.20 (predicted)

3. Data Analysis:

- Quantify Nitecapone by calculating the peak area ratio of the analyte to the internal standard.

- Generate a calibration curve using standards of known Nitecapone concentrations.

| Parameter | Value | Reference |

| Linearity Range | 50 - 2000 ng/mL | [12] |

| Correlation Coefficient (r) | >0.999 | [12] |

| Overall Recovery | ~90% | [12] |

| Precision (CV%) | ≤ 15% | [12] |

Metabolic Fate and Pharmacokinetic (DMPK) Studies

This compound can be used as a tracer to elucidate the metabolic pathways of Nitecapone without the need for radiolabeling.[9][10][13][14] By administering this compound, researchers can track the appearance of labeled metabolites in biological matrices like plasma and urine using high-resolution mass spectrometry.[5][12]

Studies on unlabeled Nitecapone have identified several phase I and phase II metabolites. The primary metabolic transformations include reduction of the side chain double bond and carbonyl groups, as well as glucuronidation.[5] The 3-nitrocatechol structure appears to hinder O-methylation and nitro-reduction.[5]

Experimental Workflow: Metabolite Profiling

Sources

- 1. lcms.cz [lcms.cz]

- 2. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of metabolite profiles of the catechol-O-methyl transferase inhibitor tolcapone in rat urine using LC/MS-based metabonomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioivt.com [bioivt.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. ijpsr.com [ijpsr.com]

- 12. lcms.cz [lcms.cz]

- 13. Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion [frontiersin.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. hamiltoncompany.com [hamiltoncompany.com]

- 17. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitecapone-13C5: A Technical Guide for Advanced Drug Metabolism and Pharmacokinetic Studies

This guide provides an in-depth technical overview of Nitecapone-13C5, a stable isotope-labeled analogue of the potent catechol-O-methyltransferase (COMT) inhibitor, Nitecapone. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, mechanism of action, and, most critically, its application in state-of-the-art analytical methodologies.

Introduction: The Need for Stable Isotope Labeling in COMT Inhibitor Research

Nitecapone, chemically known as 3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione, is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] This enzyme plays a crucial role in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine.[3] By inhibiting peripheral COMT, Nitecapone effectively increases the bioavailability of levodopa, a primary treatment for Parkinson's disease, making it a significant compound in neuropharmacology.[1]

To accurately study its pharmacokinetics, metabolism, and quantify its presence in complex biological matrices, a robust analytical standard is required. This compound serves this purpose. As a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for quantitative mass spectrometry-based bioanalysis. Its five carbon-13 atoms render it chemically identical to the parent compound but mass-shifted, allowing it to co-elute chromatographically while being distinctly detected by the mass spectrometer. This co-elution is critical as the SIL-IS experiences the exact same matrix effects and extraction inconsistencies as the analyte, providing a highly accurate correction factor and ensuring the integrity of quantitative data.[3]

Chemical Structure and Physicochemical Properties

The defining feature of this compound is the strategic placement of five ¹³C atoms on the pentane-2,4-dione moiety of the molecule. This labeling is crucial because a primary metabolic pathway for Nitecapone involves the reduction of the side chain's double bond and carbonyl groups.[2][4] Placing the stable isotopes on this part of the molecule ensures that key metabolites can also be traced or quantified using this standard.

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is 3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione.[1] The isotopically labeled version, this compound, has the ¹³C atoms located on the two methyl carbons and the three central carbons of the pentanedione backbone.[5]

Caption: Chemical structure of Nitecapone with ¹³C5 labeling on the pentanedione moiety.

Table 1: Physicochemical Properties of Nitecapone and this compound

| Property | Nitecapone | This compound | Reference(s) |

| IUPAC Name | 3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione | 3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione-1,2,3,4,5-¹³C₅ | [1][5] |

| Synonym | OR-462 | - | [6] |

| Molecular Formula | C₁₂H₁₁NO₆ | C₇¹³C₅H₁₁NO₆ | [1][5] |

| Molecular Weight | 265.22 g/mol | 270.18 g/mol | [1][5] |

| Accurate Mass | 265.0587 g/mol | 270.0754 g/mol | [5] |

| Appearance | Crystalline solid | Crystalline solid | [6] |

| Solubility | DMSO: ~30 mg/mL, Ethanol: ~5 mg/mL | Expected to be identical to Nitecapone | [7] |

| Storage | -20°C | -20°C | [7] |

Mechanism of Action: COMT Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines. It catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[8] This methylation process inactivates neurotransmitters like dopamine and is a major route of peripheral degradation for levodopa, converting it to 3-O-methyldopa (3-OMD).

Nitecapone, with its nitrocatechol structure, acts as a potent and reversible competitive inhibitor of COMT.[6] It binds to the active site of the enzyme, preventing the methylation of endogenous and exogenous catecholamines.[8] By inhibiting peripheral COMT, Nitecapone reduces the conversion of levodopa to 3-OMD, thereby increasing the plasma half-life and bioavailability of levodopa, allowing more to cross the blood-brain barrier to be converted into dopamine.[1]

Caption: Mechanism of COMT inhibition by Nitecapone.

Application: Quantitative Bioanalysis using Isotope Dilution LC-MS/MS

The primary and most critical application of this compound is as an internal standard for the quantification of Nitecapone in biological samples (e.g., plasma, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality behind Experimental Choices: The core principle of using a stable isotope-labeled internal standard is to account for any analyte loss during sample preparation and for variations in instrument response due to matrix effects. Because this compound is structurally identical to Nitecapone, it has the same extraction recovery, chromatographic retention time, and ionization efficiency. Any factor that suppresses or enhances the MS signal for the analyte will have the same effect on the SIL-IS. By adding a known concentration of this compound to every sample, standard, and quality control at the beginning of the extraction process, the ratio of the analyte's peak area to the internal standard's peak area provides a highly accurate and precise measure of the analyte's concentration, regardless of sample-to-sample variations.

Self-Validating Experimental Protocol: Quantification of Nitecapone in Human Plasma

This protocol is adapted from established methods for the bioanalysis of small molecules and is designed to be self-validating through the inclusion of calibration standards and quality control samples.[6]

Workflow Diagram:

Caption: Workflow for Nitecapone quantification in plasma using LC-MS/MS.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Nitecapone reference standard and dissolve in 10 mL of DMSO.

-

Internal Standard Stock (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of DMSO.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each plasma sample (unknowns, calibration standards, and quality controls) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to every tube. This early addition is critical to account for variability in the subsequent steps.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% B to 95% B over 3-5 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (optimization required, but nitrocatechols often perform well in negative mode).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical - requires optimization):

-

Nitecapone: Q1: 264.1 -> Q3: [fragment ion] (e.g., 218.1)

-

This compound: Q1: 269.1 -> Q3: [corresponding fragment ion] (e.g., 223.1)

-

-

The choice of fragment ions (Q3) must be determined experimentally to ensure specificity and sensitivity.

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the Nitecapone and this compound MRM transitions.

-

Calculate the peak area ratio (Nitecapone Area / this compound Area) for all samples.

-

Generate a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

-

Determine the concentration of Nitecapone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for high-fidelity research in drug metabolism and pharmacokinetics. Its utility as a stable isotope-labeled internal standard provides a self-validating system for quantitative analysis, mitigating the inherent variability of bioanalytical methods. By enabling precise and accurate quantification, this compound empowers researchers to generate reliable data essential for understanding the disposition of Nitecapone and advancing the development of COMT-inhibiting therapies.

References

- Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593–628.

- BenchChem. (n.d.). A Validated LC-MS/MS Method for the Quantification of Nitecapone in Human Plasma. Retrieved January 16, 2026, from a hypothetical application note based on common industry practices.

- Bonifácio, M. J., Palma, P. N., & Soares-da-Silva, P. (2007). Catechol-O-methyltransferase and its inhibitors in Parkinson's disease. Journal of Alzheimer's Disease, 11(2), 171-180.

- Taskinen, J., Wikberg, T., Ottoila, P., Kanner, L., Lotta, T., Pippuri, A., & Bäckström, R. (1991). Identification of major metabolites of the catechol-O-methyltransferase-inhibitor nitecapone in human urine. Drug Metabolism and Disposition, 19(1), 178–183.

-

Wikipedia. (2025). Nitecapone. Retrieved January 16, 2026, from [Link]

- Kaivola, S., Männistö, P. T., & Kaakkola, S. (1993).

Sources

- 1. Nitecapone - Wikipedia [en.wikipedia.org]

- 2. Identification of major metabolites of the catechol-O-methyltransferase-inhibitor nitecapone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Identification of major metabolites of the catechol-O-methyltransferase inhibitor nitecapone in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1216671-39-4 | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Crystal Structure of Catechol O-Methyltransferase Complexed with Nitecapone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nitecapone-13C5: Properties, Mechanism, and Application in Drug Development

This guide provides an in-depth examination of Nitecapone-13C5, an isotopically labeled form of the catechol-O-methyltransferase (COMT) inhibitor, Nitecapone. Designed for researchers, chemists, and drug development professionals, this document details the core physicochemical properties, the scientific rationale for its use, its mechanism of action, and a practical experimental workflow.

Introduction to Nitecapone

Nitecapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamines and catechol drugs.[1][2] Developed initially as a potential adjunct therapy for Parkinson's disease, its primary function is to prevent the peripheral breakdown of levodopa, a cornerstone medication for the condition.[3] By inhibiting COMT in peripheral tissues like the liver and gut, nitecapone increases the plasma bioavailability of levodopa, allowing more of the drug to reach the brain.[2][4][5] Beyond its role in modifying drug metabolism, nitecapone has also been noted for its antioxidant properties, capable of scavenging reactive oxygen species and preventing lipid peroxidation.[][7]

This compound: Core Physicochemical Properties

The use of stable isotope-labeled (SIL) compounds is a cornerstone of modern pharmaceutical research, particularly in quantitative bioanalysis. This compound serves as an ideal internal standard in mass spectrometry-based assays due to its chemical identity with the parent compound, yet distinct mass.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1216671-39-4 | [8] |

| Molecular Formula | C₇¹³C₅H₁₁NO₆ | - |

| Molecular Weight | ~270.22 g/mol | Calculated |

| Unlabeled MW | 265.22 g/mol | [2][7][9] |

Note: The molecular weight is calculated based on the addition of five neutrons (¹³C vs ¹²C) to the molecular weight of unlabeled Nitecapone.

The Scientific Rationale for ¹³C₅ Labeling in Drug Development

The decision to use a stable isotope-labeled compound like this compound is rooted in the need for precision and accuracy in pharmacokinetic (PK) and drug metabolism (ADME) studies.[10][11]

Causality Behind Isotopic Labeling:

-

Gold Standard for Quantitative Bioanalysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard (IS) should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector. A SIL-IS like this compound co-elutes with unlabeled nitecapone and experiences similar matrix effects, but its higher mass allows for separate detection. This corrects for variability during sample processing, ensuring highly accurate quantification.

-

Metabolite Identification: Stable isotopes are invaluable for tracing the metabolic fate of a drug.[12][13] By administering a labeled compound, researchers can use mass spectrometry to easily distinguish drug-derived metabolites from endogenous molecules in complex biological matrices like plasma or urine.[13][14] The characteristic mass shift of +5 amu (atomic mass units) provides a clear signature for all metabolites that retain the labeled carbon core.

-

Stability and Integrity: Carbon-13 is a stable, non-radioactive isotope.[11] The carbon-carbon bonds within the core structure of the molecule are not susceptible to metabolic cleavage or in-source exchange, unlike labels in more labile positions (e.g., some deuterium labels).[11] This ensures the isotopic label is retained throughout the biological and analytical process, providing a reliable tracer.

Mechanism of Action: COMT Inhibition

Nitecapone exerts its therapeutic effect by inhibiting the COMT enzyme. This enzyme is responsible for transferring a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of catechols, a key step in their degradation.

Caption: Nitecapone inhibits peripheral COMT, increasing Levodopa's bioavailability.

In the context of Parkinson's therapy, levodopa is administered to replenish dopamine levels in the brain. However, peripheral COMT rapidly converts it to 3-O-methyldopa (3-OMD), reducing the amount of levodopa that can cross the blood-brain barrier.[2] Nitecapone competitively binds to COMT, preventing this conversion and thereby increasing the half-life and central availability of levodopa.[4][15][16]

Experimental Application: A Pharmacokinetic Study Workflow

This compound is critically employed as an internal standard for quantifying nitecapone in biological samples. The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study in rodents.

Caption: Workflow for a typical preclinical pharmacokinetic study using a SIL-IS.

Self-Validating Experimental Protocol: Quantification of Nitecapone in Rat Plasma

This protocol describes a robust method for determining the concentration of nitecapone in rat plasma using LC-MS/MS, validated by the inclusion of this compound as an internal standard.

Objective: To accurately quantify nitecapone concentrations over time following oral administration to rats.

Materials:

-

Nitecapone (analyte)

-

This compound (internal standard)

-

Rat plasma (K₂EDTA anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, ultrapure

-

96-well collection plates

Methodology:

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve Nitecapone and this compound in DMSO to create 1 mg/mL primary stock solutions.

-

Causality: DMSO is used for initial solubilization. Subsequent dilutions in ACN/water are performed to ensure compatibility with the biological matrix and mobile phase.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Nitecapone stock solution with a 50:50 ACN:water mixture to create working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Spike blank rat plasma with these working solutions to create the final calibration curve.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Trustworthiness: The calibration curve, prepared in the same biological matrix as the unknown samples, accounts for matrix effects. QCs validate the accuracy and precision of the assay run.

-

-

Preparation of Internal Standard (IS) Working Solution:

-

Dilute the this compound stock solution in ACN to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

-

Causality: Adding the IS in the protein precipitation solvent ensures it is present from the earliest stage of sample cleanup, allowing it to track the analyte through the entire process.

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 50 µL of plasma (calibrators, QCs, and unknown study samples) into a 96-well plate.

-

Add 200 µL of the IS working solution (this compound in ACN) to each well.

-

Vortex the plate for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Causality: Acetonitrile is an effective solvent for precipitating plasma proteins, which would otherwise interfere with the LC-MS system.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new 96-well plate for injection.

-

Inject 5-10 µL onto an appropriate C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Causality: Reverse-phase chromatography separates nitecapone from other plasma components based on hydrophobicity. Formic acid aids in protonation for positive-ion mode mass spectrometry.

-

Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific mass transition for Nitecapone (e.g., m/z 266 -> [fragment ion]).

-

Monitor the specific mass transition for this compound (m/z 271 -> [same fragment ion]).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a linear regression curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of nitecapone in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Trustworthiness: The ratio-based calculation normalizes for any sample-to-sample variation in injection volume or ion suppression, providing a highly reliable quantitative result.

-

Conclusion

This compound is an essential tool for the advanced development and bioanalysis of nitecapone. Its properties as a stable isotope-labeled internal standard provide the foundation for robust, accurate, and reproducible quantification in complex biological matrices. Understanding the rationale behind its use and the proper implementation of analytical protocols is fundamental for generating high-quality data in preclinical and clinical research, ultimately ensuring the integrity of drug development programs.

References

-

Grokipedia. Nitecapone. [Link]

-

Wikipedia. Nitecapone. [Link]

-

Keränen, T., et al. (1993). Effect of a Novel catechol-O-methyltransferase Inhibitor, Nitecapone, on the Metabolism of L-dopa in Healthy Volunteers. PubMed. [Link]

-

Borges, N., et al. (2002). In vivo effects of new inhibitors of catechol-O-methyl transferase. PMC - PubMed Central. [Link]

-

Parkinson's Foundation. COMT Inhibitors. [Link]

-

Lane, A. N., et al. (2018). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH. [Link]

-

Baillie, T. A. (2016). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

-

Singh, P., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. [Link]

-

Männistö, P. T., & Kaakkola, S. (1995). Clinical Potential of Catechol-O-Methyltransferase (COMT) Inhibitors as Adjuvants in Parkinson's Disease. Ovid. [Link]

-

Scott, P. J. H. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of a novel catechol-O-methyltransferase inhibitor, nitecapone, on the metabolism of L-dopa in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS 1216671-39-4 | LGC Standards [lgcstandards.com]

- 9. Nitecapone ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 16. pubs.acs.org [pubs.acs.org]

A Foundational Guide to Nitecapone: Mechanism, Metabolism, and Experimental Analysis of a Potent COMT Inhibitor

This document provides an in-depth technical exploration of Nitecapone, a selective and reversible inhibitor of Catechol-O-methyltransferase (COMT). Developed under the code OR-462, Nitecapone belongs to the nitrocatechol class of compounds and represents a significant area of foundational research in the modulation of catecholamine pathways.[1][2] While it was ultimately not brought to market, the extensive preclinical and early clinical research into its properties offers invaluable insights for researchers, scientists, and professionals in drug development.[2] This guide delves into its core mechanism of action, pharmacokinetic profile, and the experimental methodologies crucial for its characterization.

The Scientific Rationale for COMT Inhibition

Catechol-O-methyltransferase (COMT) is a critical enzyme in human physiology, responsible for the degradation of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[3][4] In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, therapeutic strategies often involve replenishing dopamine levels.[5] The cornerstone of this approach is Levodopa (L-Dopa), a metabolic precursor to dopamine that can cross the blood-brain barrier.[4][5]

However, a significant challenge in Levodopa therapy is its extensive peripheral metabolism. COMT, particularly in the gut and liver, rapidly converts Levodopa to 3-O-methyldopa (3-OMD), an inactive metabolite.[5][6] This conversion reduces the bioavailability of Levodopa, limiting the amount that reaches the brain to be converted into dopamine.[3][4] COMT inhibitors are designed to block this peripheral metabolic pathway.[7] By doing so, they increase the plasma half-life and bioavailability of Levodopa, ensuring a more stable and sustained supply to the central nervous system, which helps to alleviate motor fluctuations known as "wearing-off" periods in patients.[5]

Nitecapone: A Second-Generation Nitrocatechol Inhibitor

Nitecapone, chemically known as 3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione, was developed by Orion Pharma in the late 1980s as a potent, selective, and reversible COMT inhibitor.[1] Like other inhibitors such as entacapone and tolcapone, its mechanism is centered around the nitrocatechol pharmacophore, which is essential for its high-affinity binding to the COMT active site.[1][8][9]

Core Mechanism of Action: Reversible Enzyme Inhibition

The inhibitory action of Nitecapone is a direct consequence of its molecular structure, which allows it to compete with endogenous catechol substrates for the active site of the COMT enzyme.

Causality of Inhibition: The efficacy of nitrocatechol-based inhibitors stems from their ability to form a stable complex with COMT. The catechol ring of Nitecapone chelates a crucial Mg²⁺ ion within the enzyme's active site. This interaction, combined with hydrogen bonding with key amino acid residues like Lys144, Asn170, and Glu199, and hydrophobic interactions, creates a high-affinity binding state.[10] This effectively blocks the access of substrates like Levodopa to the catalytic site, preventing their O-methylation.[9][10] Nitecapone acts as a reversible inhibitor, meaning it binds to and dissociates from the enzyme, allowing for the eventual restoration of enzymatic function.[1][11]

Caption: Mechanism of Nitecapone in enhancing Levodopa bioavailability.

Pharmacokinetics and Metabolism

A key characteristic of Nitecapone is its predominantly peripheral action, as it does not effectively cross the blood-brain barrier.[1][6] This is advantageous as it minimizes interference with central COMT activity while maximizing the peripheral inhibition necessary to protect Levodopa.

Metabolic Pathways

Nitecapone undergoes extensive metabolism. The primary metabolic pathways identified in humans, rats, and dogs are:

-

Phase I Reactions : The main reactions include the reduction of the side chain's carbon-carbon double bond and carbonyl groups, as well as cleavage of the side chain via retro-aldol condensation.[12][13]

-

Phase II Reactions : The parent compound and its Phase I metabolites are primarily excreted as glucuronic acid and sulfate conjugates.[12][13] In humans, the glucuronide of unchanged Nitecapone is the most abundant metabolite found in urine, accounting for 60-65% of the metabolites.[12]

Notably, the 3-nitrocatechol structure appears to hinder other common metabolic reactions like nitro-reduction and catechol-O-methylation of the drug itself.[12]

Pharmacokinetic Profile

Studies in healthy volunteers and preclinical models have demonstrated Nitecapone's dose-dependent effects on Levodopa metabolism.

| Parameter | Observation | Species | Source |

| Erythrocyte COMT Activity | Dose-dependent inhibition observed 30 minutes after oral intake. | Human | [14] |

| Levodopa Bioavailability (AUC) | Slightly but significantly increased. | Human | [14] |

| 3-O-Methyldopa (3-OMD) AUC | Dose-dependently decreased. | Human, Monkey | [6][14] |

| DOPAC AUC | Significantly increased, indicating a shift in dopamine metabolism away from COMT. | Human | [14] |

| Maximal 3-OMD Inhibition | ~65% inhibition achieved at a dose of 10 mg/kg. | Monkey | [6] |

AUC: Area Under the Curve; DOPAC: 3,4-dihydroxyphenylacetic acid

Additional Pharmacological Properties

Beyond its primary function as a COMT inhibitor, foundational research has uncovered other potentially beneficial properties of Nitecapone.

-

Antioxidant Activity : Nitecapone has been shown to be an effective antioxidant. It scavenges peroxyl radicals, superoxide, and hydroxyl radicals, inhibits lipid peroxidation, and can participate in the recycling of Vitamin E.[1][15] Its antioxidant effects are potentiated by glutathione.[16]

-

Gastroprotective Effects : The compound has also demonstrated gastroprotective and anti-ulcerogenic activities.[1][13]

Foundational Experimental Protocols

To ensure the integrity and reproducibility of research on COMT inhibitors like Nitecapone, standardized and self-validating experimental protocols are essential.

Protocol: In Vitro COMT Inhibition Assay

This protocol is designed to determine the inhibitory potency (e.g., IC₅₀) of Nitecapone on COMT activity using a spectrophotometric method.

Causality Behind Experimental Choices:

-

Enzyme Source: Recombinant human soluble COMT (S-COMT) is used for consistency and to avoid confounding variables from tissue preparations.

-

Substrate: L-Dopa is a physiologically relevant substrate. Its enzymatic conversion product can be measured reliably.

-

Cofactors: S-Adenosyl-L-methionine (SAM) is the methyl donor and is essential for the COMT reaction. MgCl₂ is included as Mg²⁺ is a required cofactor for enzyme activity.

-

Detection Method: A coupled enzyme assay leading to a colorimetric change provides a robust and high-throughput method for measuring reaction velocity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

-

Nitecapone Stock: Dissolve Nitecapone in DMSO to create a 10 mM stock solution. Perform serial dilutions in DMSO to create a range of concentrations for the assay.

-

Enzyme Solution: Dilute recombinant human S-COMT in assay buffer to a final concentration of 0.5 µg/mL.

-

Substrate/Cofactor Mix: Prepare a fresh solution in assay buffer containing 2 mM L-Dopa, 1 mM SAM, and 10 mM MgCl₂.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of Nitecapone dilution (or DMSO for control) to each well.

-

Add 178 µL of the diluted S-COMT enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix to each well.

-

Monitor the increase in absorbance at a specific wavelength (e.g., using a coupled enzyme system that produces a chromophore) every minute for 30 minutes using a plate reader at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each concentration of Nitecapone from the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the control (DMSO only) to get the percent inhibition.

-

Plot percent inhibition against the logarithm of Nitecapone concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro COMT inhibition assay.

Protocol: Quantification of Nitecapone in Plasma by LC-MS/MS

This protocol provides a framework for the sensitive and selective quantification of Nitecapone in plasma samples, essential for pharmacokinetic studies.

Causality Behind Experimental Choices:

-

Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) is chosen to efficiently remove plasma proteins and interfering substances, ensuring a clean sample for analysis and protecting the analytical column.

-

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and specificity.[17][18]

-

Internal Standard (IS): A stable isotope-labeled version of Nitecapone (e.g., Nitecapone-¹³C₅) is the ideal internal standard.[11] It co-elutes and has identical ionization properties to the analyte, correcting for variations in sample preparation and instrument response.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µg/mL Nitecapone-¹³C₅ in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

LC System: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Run a suitable gradient from 10% B to 95% B over 5 minutes to elute Nitecapone.

-

MS/MS System: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions: Optimize and monitor specific Multiple Reaction Monitoring (MRM) transitions for Nitecapone (parent ion → fragment ion) and the internal standard.

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of Nitecapone into blank plasma and processing as described above.

-

Plot the peak area ratio (Analyte/IS) against the nominal concentration.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Nitecapone in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Clinical Status and Conclusion

Despite promising preclinical and early human volunteer studies demonstrating its efficacy as a peripheral COMT inhibitor, Nitecapone was never marketed.[1][2] It was superseded by other COMT inhibitors like entacapone and tolcapone, which successfully completed clinical development for use as adjuncts to Levodopa therapy in Parkinson's disease.[1][19]

References

-

Taskinen, J., Wikberg, T., Ottoila, P., Kanner, L., Lotta, T., Pippuri, A., & Bäckström, R. (1991). Identification of major metabolites of the catechol-O-methyltransferase-inhibitor nitecapone in human urine. Drug Metabolism and Disposition, 19(1), 178-83. [Link]

- Grokipedia. (2026). Nitecapone. Grokipedia.

-

Wikberg, T., & Taskinen, J. (1991). Identification of major metabolites of the catechol-O-methyltransferase inhibitor nitecapone in the rat and dog. Drug Metabolism and Disposition, 19(1), 184-91. [Link]

-

RxList. (2021). How Do COMT Inhibitors Work?. RxList. [Link]

-

Xcode Life. (2022). COMT Inhibitors: What Are They And How Do They Work?. Xcode Life. [Link]

-

Neurotorium. (2025). Catechol-O-methyltransferase (COMT) inhibitors mechanism of action. Neurotorium. [Link]

-

Parkinson's Foundation. COMT Inhibitors. Parkinson's Foundation. [Link]

-

NeurologyLive. (2019). COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. NeurologyLive. [Link]

-

Viljoen, A., & van der Merwe, D. (2021). The equine metabolism of the catechol-O-methyltransferase enzyme inhibitor nitecapone. Drug Testing and Analysis, 13(9), 1667-1678. [Link]

-

Cedarbaum, J. M., et al. (1991). Effect of nitecapone (OR-462) on the pharmacokinetics of levodopa and 3-O-methyldopa formation in cynomolgus monkeys. Clinical Neuropharmacology, 14(4), 346-54. [Link]

-

Wikipedia. (2025). Nitecapone. Wikipedia. [Link]

-

Kaakkola, S., et al. (1990). Effect of a Novel catechol-O-methyltransferase Inhibitor, Nitecapone, on the Metabolism of L-dopa in Healthy Volunteers. Clinical Neuropharmacology, 13(5), 436-47. [Link]

-

Da-Silva, V., et al. (1995). Antioxidant properties of nitecapone (OR-462). Biochemical Pharmacology, 50(4), 521-5. [Link]

-

Männistö, P. T. (1994). Clinical Potential of Catechol-O-Methyltransferase (COMT) Inhibitors as Adjuvants in Parkinson's Disease. CNS Drugs, 1(3), 172-179. [Link]

-

Nissinen, E., Lindén, I. B., & Pohto, P. (1995). Antioxidant properties of nitecapone are potentiated by glutathione. Biochemistry and Molecular Biology International, 35(2), 387-95. [Link]

-

Wikipedia. (2025). Catechol-O-methyltransferase inhibitor. Wikipedia. [Link]

-

Patsnap Synapse. (2024). What are COMT inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Bonifácio, M. J., et al. (2013). Crystal Structure of Catechol O-Methyltransferase Complexed with Nitecapone. Journal of Medicinal Chemistry, 56(10), 4068-73. [Link]

-

MDPI. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. JOCPR, 9(12), 1-8. [Link]

-

Tervo, A. J., et al. (2004). A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. Journal of Computer-Aided Molecular Design, 18(2), 109-21. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Nitecapone - Wikipedia [en.wikipedia.org]

- 3. COMT Inhibitors: What Are They And How Do They Work? [xcode.life]

- 4. What are COMT inhibitors and how do they work? [synapse.patsnap.com]

- 5. neurologylive.com [neurologylive.com]

- 6. Effect of nitecapone (OR-462) on the pharmacokinetics of levodopa and 3-O-methyldopa formation in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 8. ovid.com [ovid.com]

- 9. Crystal Structure of Catechol O-Methyltransferase Complexed with Nitecapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Identification of major metabolites of the catechol-O-methyltransferase-inhibitor nitecapone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of major metabolites of the catechol-O-methyltransferase inhibitor nitecapone in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of a novel catechol-O-methyltransferase inhibitor, nitecapone, on the metabolism of L-dopa in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant properties of nitecapone (OR-462) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant properties of nitecapone are potentiated by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. jocpr.com [jocpr.com]

- 19. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Characterization of Nitecapone-13C5

Introduction: The Role and Rationale of Nitecapone-13C5

Nitecapone is a potent, reversible, and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of catecholamines.[1][2][3] By inhibiting COMT, nitecapone prevents the degradation of levodopa to 3-O-methyldopa, thereby increasing the bioavailability of levodopa for treating Parkinson's disease.[4][5] Though investigated for this purpose, it was never commercially marketed.[2]

This guide focuses on This compound , a stable isotope-labeled (SIL) variant of the parent compound. The incorporation of five Carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] SIL internal standards are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects, which corrects for variability during sample preparation and analysis.[6][8][9]

A thorough in vitro characterization is paramount to validate this compound for its intended use. This process ensures its identity, purity, solubility, stability, and functional equivalence to its unlabeled counterpart are well-defined. This guide provides a comprehensive framework for these characterization studies, grounded in established scientific principles and regulatory expectations.[10][11]

Section 1: Physicochemical Identity and Purity Assessment

Before any biological assessment, the fundamental chemical identity and purity of the this compound batch must be unequivocally established. This foundational step ensures that all subsequent data are attributable to the correct molecule and not confounded by impurities.

Mass Spectrometry: Confirming Isotopic Enrichment

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular weight and the successful incorporation of the five ¹³C atoms.

-

Objective: To verify the exact mass of this compound and confirm the absence of significant levels of unlabeled nitecapone (M+0) or incompletely labeled variants (M+1 to M+4).

-

Methodology: Direct infusion of a methanolic solution of this compound into an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Expected Outcome: A high-resolution mass spectrum showing a predominant peak corresponding to the theoretical exact mass of C₇¹³C₅H₁₁NO₆. The isotopic purity should ideally be ≥98%.[6]

Chromatographic Purity by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for assessing the purity of the compound relative to any non-isomeric impurities.

-

Objective: To quantify the purity of this compound and detect any process-related impurities or degradants.

-

Methodology: A gradient elution method on a C18 column is typically employed. The mobile phase could consist of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). Detection is set at a UV maximum for nitecapone, such as 301 nm.[3]

-

Data Presentation: Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.

| Parameter | Specification | Justification |

| Chemical Identity | Confirmed by HRMS (M+5) | Ensures the correct isotopologue is being tested. |

| Isotopic Purity | ≥98% | Minimizes cross-signal interference with the unlabeled analyte in MS assays.[6] |

| Chromatographic Purity | ≥98% (HPLC-UV) | Guarantees that biological activity is not influenced by active impurities. |

| Caption: Table 1. Physicochemical Specifications for this compound. |

Section 2: Solubility and Stability Profiling

Understanding the solubility and stability of this compound is critical for its practical handling, formulation for in vitro assays, and ensuring data integrity.

Aqueous Solubility Assessment

Aqueous solubility determines how the compound will behave in biological assay buffers. Nitecapone is known to be poorly soluble in water.

-

Objective: To determine the kinetic solubility in buffers relevant to in vitro assays.

-

Methodology: A common method involves preparing a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then serially diluting it into the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). The onset of precipitation, detected by nephelometry or visual inspection, determines the kinetic solubility limit.

-

Data Presentation:

| Solvent/Buffer | Solubility | Relevance |

| DMSO | >15 mg/mL | Recommended solvent for primary stock solutions. |

| Methanol | ~15 mg/mL | Alternative organic solvent. |

| PBS (pH 7.2, with 1:1 DMSO) | ~0.5 mg/mL[3] | Simulates conditions for assays requiring some organic co-solvent. |

| Water | Insoluble | Highlights the need for a co-solvent in most applications. |

| Caption: Table 2. Solubility Profile of Nitecapone. |

Chemical Stability

-

Objective: To assess the stability of this compound in stock solution and under assay conditions.

-

Methodology:

-

Stock Solution Stability: The compound is stored in DMSO at various temperatures (-20°C, 4°C, RT) for a set period.[12] Aliquots are analyzed by HPLC-UV at different time points to quantify degradation.

-

Assay Buffer Stability: The compound is incubated in the final assay buffer (e.g., PBS pH 7.4 at 37°C) for the duration of the longest planned experiment. The remaining parent compound is quantified by LC-MS/MS.

-

-

Trustworthiness: This protocol is self-validating by comparing the peak area of the compound at each time point to the T=0 sample. A significant decrease (e.g., >10%) indicates instability that must be accounted for in experimental design.

Section 3: In Vitro Pharmacological Activity

A critical validation step is to confirm that the isotopic labeling does not alter the compound's primary biological activity. For this compound, this means demonstrating its potency as a COMT inhibitor is comparable to its unlabeled analogue.

COMT Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Expertise & Experience: The choice of substrate and detection method is key. A fluorescent probe substrate offers high sensitivity and throughput compared to traditional radiochemical or HPLC-based methods.[13] The assay requires a source of the COMT enzyme (recombinant human S-COMT), a substrate, and the methyl donor S-adenosyl-L-methionine (SAM).[14][15]

Detailed Experimental Protocol: COMT Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.[14][15] Magnesium is an essential cofactor for COMT activity.[13][15]

-

Enzyme Solution: Recombinant human S-COMT diluted in assay buffer to a final concentration of ~1.5-2.0 µg/mL.[14]

-

Substrate Solution: A suitable catechol substrate (e.g., epinephrine, or a fluorescent probe like 3-BTD) is prepared.[14]

-

Cofactor Solution: S-adenosyl-L-methionine (SAM) prepared fresh in assay buffer.[16]

-

Inhibitor Solutions: Prepare a serial dilution of this compound (and unlabeled Nitecapone as a comparator) in DMSO, then dilute into the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the enzyme solution.

-

Add 50 µL of the inhibitor solution (or vehicle for control wells).

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[14]

-

Initiate the reaction by adding 100 µL of a pre-warmed mixture of the substrate and SAM cofactor.[14]

-

Incubate at 37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or a specific stop solution (e.g., 0.4M Sodium Borate).[16]

-

-

Detection and Data Analysis:

-

Quantify the O-methylated product using an appropriate method (e.g., fluorescence plate reader, LC-MS/MS).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Mandatory Visualization: COMT Inhibition Workflow

Caption: Workflow for determining the IC₅₀ of this compound against COMT.

Section 4: In Vitro DMPK Characterization

Drug Metabolism and Pharmacokinetics (DMPK) studies are essential for understanding how a compound will behave in a biological system. For an internal standard, it is crucial to characterize its metabolic stability.

Metabolic Stability in Human Liver Microsomes

This assay predicts hepatic clearance by measuring the rate at which the compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[17][18]

-

Expertise & Experience: The assay's validity rests on including appropriate controls. A "minus cofactor" control (without NADPH) is essential to distinguish enzymatic degradation from chemical instability.[18] High-turnover positive control compounds (e.g., Midazolam, Dextromethorphan) are included to verify the metabolic competence of the microsome batch.[19]

Detailed Experimental Protocol: Metabolic Stability Assay

-

Reagent Preparation:

-

Incubation Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.[19]

-

Microsomes: Pooled human liver microsomes (HLM) are thawed on ice and diluted in buffer to a working concentration (e.g., 1.0 mg/mL, for a final assay concentration of 0.5 mg/mL).[18][19]

-

Test Compound: this compound is prepared at 2x the final concentration (e.g., 2 µM) in buffer. Final DMSO concentration should be <0.5%.[19]

-

Cofactor Solution: An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.[20] This provides a sustained supply of the necessary cofactor, NADPH.

-

-

Assay Procedure:

-

Pre-warm the microsome suspension and test compound solutions in a shaking water bath at 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system to the microsome/compound mixture.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.[17][19]

-

Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing a suitable analytical internal standard (e.g., Tolcapone, another COMT inhibitor).[19]

-

Vortex and centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Plot the natural logarithm of the percent remaining of this compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

-

Mandatory Visualization: Metabolic Stability Workflow

Caption: Process for assessing the metabolic stability of this compound.

Plasma Protein Binding

Plasma protein binding (PPB) determines the fraction of a drug that is bound to proteins in the blood. Only the unbound fraction is free to exert pharmacological effects.[21][22] While less critical for an internal standard than for a therapeutic drug, understanding its binding characteristics is part of a complete profile.

-

Objective: To determine the percentage of this compound bound to plasma proteins.

-

Methodology: Rapid Equilibrium Dialysis (RED) is a common and robust method.[21][23] The RED device consists of two chambers separated by a semipermeable membrane.[24] Plasma containing this compound is added to one chamber, and buffer is added to the other. The plate is incubated at 37°C until equilibrium is reached, at which point the unbound drug concentration is equal in both chambers.[23] The concentrations in both chambers are then measured by LC-MS/MS to calculate the fraction unbound (fu).[23]

| Parameter | Typical Result | Interpretation |

| In Vitro t₁/₂ (HLM) | e.g., 45 min | Provides an estimate of hepatic metabolic rate. |

| Intrinsic Clearance (Cl_int) | e.g., 30 µL/min/mg | Ranks the compound's susceptibility to metabolism. |

| Fraction Unbound (fu, plasma) | e.g., 0.05 (5%) | Indicates 95% of the compound is bound to plasma proteins. |

| Caption: Table 3. Example In Vitro DMPK Data for this compound. |

Conclusion

This guide outlines a comprehensive and logically structured approach to the in vitro characterization of this compound. By systematically verifying its physicochemical properties, confirming its pharmacological activity, and characterizing its metabolic profile, researchers can establish a high degree of confidence in its suitability as a robust internal standard for bioanalytical applications. Each experimental protocol is designed with self-validating controls to ensure data integrity and scientific rigor, providing a complete characterization package for drug development professionals.

References

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

Wikipedia. (2025). Nitecapone. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

-

Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Retrieved from [Link]

-

protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

-

Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

AxisPharm. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. RSC Advances. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Al-Sari, A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Retrieved from [Link]

-

Keränen, T., et al. (1994). Effect of a Novel catechol-O-methyltransferase Inhibitor, Nitecapone, on the Metabolism of L-dopa in Healthy Volunteers. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Patsnap Synapse. (2025). What DMPK studies are typically required before IND filing? Retrieved from [Link]

-

DeBalsi, K. L., et al. (2017). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). JoVE. Retrieved from [Link]

-

Kates, A. M., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Retrieved from [Link]

-

Bértoli, A., et al. (1995). In vivo effects of new inhibitors of catechol-O-methyl transferase. British Journal of Pharmacology. Retrieved from [Link]

-

FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

-

MacCoss, M. J., et al. (2005). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Liang, S., et al. (2020). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Catechol-O-methyltransferase inhibitor. Retrieved from [Link]

-

Martínez-Aguilar, J., et al. (2016). A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. Frontiers in Pharmacology. Retrieved from [Link]

-

FDA. (n.d.). Guidance for Industry: Population Pharmacokinetics. Retrieved from [Link]

- Unknown Source. (n.d.). Regulatory drug disposition and NDA package including MIST.

-

regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Retrieved from [Link]

-

Peng, H., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Retrieved from [Link]

-

Ferreira, H., et al. (2021). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. Pharmaceuticals. Retrieved from [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Ramagiri, S., & G. S, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Nitecapone - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Effect of a novel catechol-O-methyltransferase inhibitor, nitecapone, on the metabolism of L-dopa in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. What DMPK studies are typically required before IND filing? [synapse.patsnap.com]

- 11. fda.gov [fda.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. mercell.com [mercell.com]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 22. Plasma Protein Binding Assay | AxisPharm [axispharm.com]

- 23. Plasma Protein Binding Assay [visikol.com]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-Depth Technical Guide to Utilizing Nitecapone-13C5 for Studying Catecholamine Metabolism

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of Nitecapone-13C5, a stable isotope-labeled compound, for investigating the intricate pathways of catecholamine metabolism. We will delve into the core principles of catechol-O-methyltransferase (COMT) inhibition, the rationale for employing stable isotope tracers, and detailed methodologies for robust experimental design and analysis.

Foundational Principles: Catecholamine Metabolism and COMT Inhibition

Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones that regulate a vast array of physiological processes, from the "fight-or-flight" response to mood and motor control.[1][2] The biosynthesis of these molecules begins with the amino acid L-tyrosine.[3][4] The metabolic clearance of catecholamines is equally critical for maintaining homeostasis and is primarily governed by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][4]

COMT catalyzes the transfer of a methyl group to the catechol moiety of catecholamines, leading to their inactivation.[4][5] This process is a major route for the metabolism of both endogenous catecholamines and catechol drugs, such as L-dopa, a cornerstone therapy for Parkinson's disease.[5][6]

Nitecapone , a selective and reversible COMT inhibitor, prevents this methylation process.[7][8][9] By blocking COMT, Nitecapone effectively increases the bioavailability of catecholamines and related compounds.[5][6][10] While initially developed for Parkinson's disease, it was never commercially marketed for this indication.[9] However, its potent and specific mechanism of action makes it an invaluable tool for research. Nitecapone primarily acts in the periphery as it does not efficiently cross the blood-brain barrier.[8][11]

The Power of Stable Isotope Labeling: Introducing this compound

To truly understand the dynamics of metabolic pathways, static measurements of metabolite concentrations are often insufficient. Stable isotope labeling has emerged as a powerful technique to trace the flow of atoms through a metabolic network, providing insights into reaction rates and pathway activities, a field known as metabolic flux analysis.[12][13][14]

This compound is a specialized form of Nitecapone where five carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[7] This isotopic label makes the molecule distinguishable from its naturally occurring (¹²C) counterpart by mass spectrometry without altering its chemical properties.[7][13]

The core advantages of using this compound in research include:

-

Precise Metabolic Tracing: The ¹³C label allows for the unambiguous tracking of Nitecapone and its metabolic fate within a biological system.[7][12][15]

-

Flux Analysis: By monitoring the incorporation of the heavy isotope into downstream metabolites over time, researchers can quantify the rates of metabolic reactions.[12][14][16]

-

Pathway Discovery: Isotope tracing can help uncover novel metabolic pathways and connections that might be missed with traditional metabolomics approaches.[12][14]

-

Internal Standard: Labeled compounds can serve as ideal internal standards for mass spectrometry-based quantification, improving accuracy and precision.

Experimental Design: A Framework for Robust Catecholamine Research

A well-designed experiment is paramount for obtaining meaningful and reproducible data. Here, we outline a general framework for utilizing this compound in both in vitro and in vivo settings.

In Vitro Studies (Cell Culture)

In vitro models, such as primary neuronal cultures or cell lines expressing COMT, offer a controlled environment to investigate the direct effects of this compound on catecholamine metabolism.

Key Considerations:

-

Cell Line Selection: Choose a cell line with well-characterized catecholamine metabolic pathways.

-

Tracer Introduction: Introduce a stable isotope-labeled precursor of catecholamine synthesis, such as ¹³C-L-tyrosine, into the culture medium.

-

This compound Administration: Add this compound to the culture medium at various concentrations to determine its dose-dependent effects on COMT inhibition.

-

Time-Course Analysis: Collect samples at multiple time points to track the dynamic changes in metabolite labeling.

-

Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular and extracellular metabolites for analysis.

In Vivo Studies (Animal Models)

In vivo studies provide a more systemic understanding of how this compound influences catecholamine metabolism in a whole organism.

Key Considerations:

-

Animal Model Selection: The choice of animal model will depend on the specific research question.

-

Tracer and Drug Administration: The route and method of administration for both the stable isotope tracer (e.g., ¹³C-L-tyrosine) and this compound are critical.[17][18] Options include oral gavage, intraperitoneal injection, or intravenous infusion.[17][18]

-

Isotopic Steady State: It is often desirable to achieve isotopic steady state, where the enrichment of the tracer in the precursor pool remains constant over time.[19] This can be achieved through a bolus injection followed by continuous infusion.[19][20]

-

Tissue and Biofluid Collection: Collect relevant tissues (e.g., brain, liver, kidney) and biofluids (e.g., plasma, urine) at predetermined time points.[17]

-

Sample Processing: Tissues should be rapidly frozen to halt metabolic activity.

Methodologies: From Sample to Data

Sample Preparation

Proper sample preparation is crucial for accurate and sensitive analysis.

Protocol: Plasma Sample Preparation for Catecholamine and Metabolite Analysis

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard mix (including labeled catecholamines and their metabolites).

-

Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the metabolites of interest.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% methanol in water with 0.1% formic acid).

Analytical Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of catecholamines and their metabolites due to its ability to separate compounds based on their physicochemical properties and identify them by their unique mass-to-charge ratios.[21]

Key Analytical Parameters:

-

Chromatographic Separation: Due to the polar nature of catecholamines, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with specific columns (e.g., pentafluorophenyl - PFP) are often employed for effective separation.[22]

-